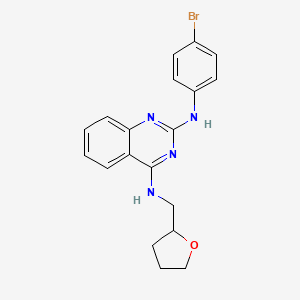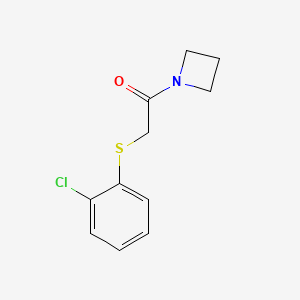
1-(Azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ACES and has been synthesized using various methods.
作用機序
The mechanism of action of ACES is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
ACES has been shown to have various biochemical and physiological effects. Studies have suggested that it may cause DNA damage, inhibit the activity of certain enzymes, and induce apoptosis in cancer cells. ACES has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
ACES has several advantages for lab experiments. It is relatively easy to synthesize, and its activity can be easily measured using various assays. However, ACES also has certain limitations, including its low solubility and potential toxicity.
将来の方向性
There are several future directions for research on ACES. One potential direction is to study its potential as an anti-cancer agent further. Another direction is to study its potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand the mechanism of action of ACES and its potential toxicity.
合成法
ACES can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with azetidine and sodium sulfide. Another method involves the reaction of 2-chlorobenzoyl isothiocyanate with azetidine. The synthesis of ACES using these methods has been reported in various scientific journals.
科学的研究の応用
ACES has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of ACES is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. ACES has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for further research.
特性
IUPAC Name |
1-(azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-9-4-1-2-5-10(9)15-8-11(14)13-6-3-7-13/h1-2,4-5H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDZEZMZPMODSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-chlorophenyl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

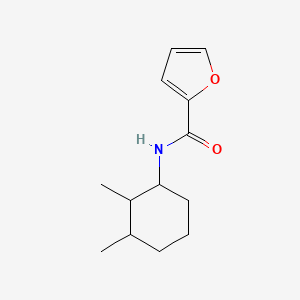
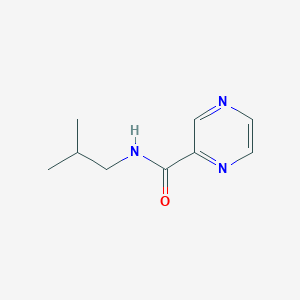
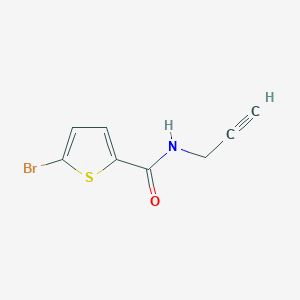
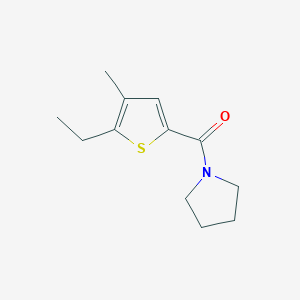
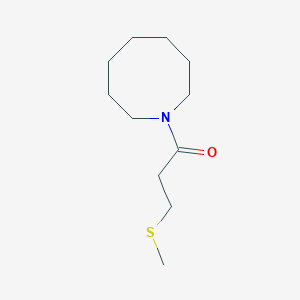
![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)
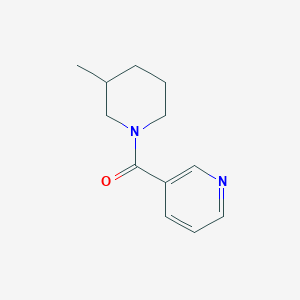
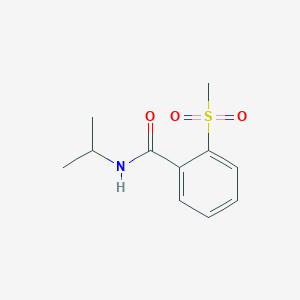
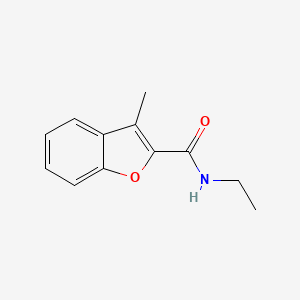
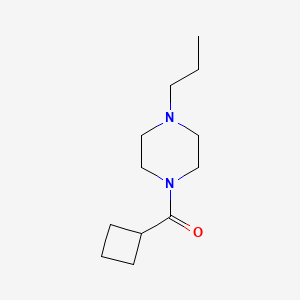
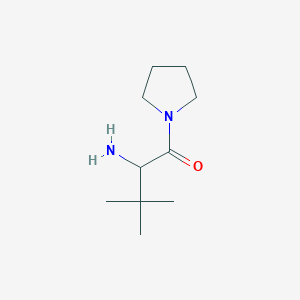
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
